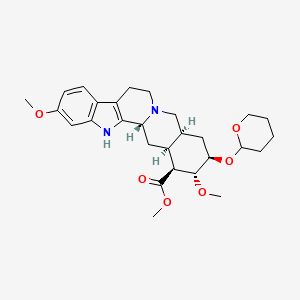

Methyl (tetrahydro-2-pyranyl)reserpate

Vue d'ensemble

Description

Methyl (tetrahydro-2-pyranyl)reserpate is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria. Reserpine has been historically significant in the field of psychopharmacology due to its tranquilizing and antihypertensive properties . This compound is a modified form of reserpine, designed to enhance its stability and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl (tetrahydro-2-pyranyl)reserpate typically involves the esterification of reserpine with tetrahydro-2-pyranyl methanol. The reaction is catalyzed by acidic conditions, often using p-toluenesulfonic acid in dichloromethane at ambient temperature . The process involves the protection of the hydroxyl group of reserpine to form the tetrahydropyranyl ether, followed by esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl (tetrahydro-2-pyranyl)reserpate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Applications De Recherche Scientifique

Methyl (tetrahydro-2-pyranyl)reserpate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study esterification and protection-deprotection reactions.

Biology: The compound is utilized in studies investigating the metabolism and pharmacokinetics of reserpine derivatives.

Medicine: Research focuses on its potential as a therapeutic agent for hypertension and psychiatric disorders.

Industry: It serves as an intermediate in the synthesis of other pharmacologically active compounds.

Mécanisme D'action

The mechanism of action of methyl (tetrahydro-2-pyranyl)reserpate is similar to that of reserpine. It inhibits the uptake of norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals . This results in reduced sympathetic nervous system activity, contributing to its antihypertensive and tranquilizing effects.

Comparaison Avec Des Composés Similaires

Reserpine: The parent compound, known for its antihypertensive and tranquilizing properties.

Rescinnamine: Another derivative of reserpine with similar pharmacological effects.

Deserpidine: A related compound with comparable actions on the nervous system.

Uniqueness: Methyl (tetrahydro-2-pyranyl)reserpate is unique due to its enhanced stability and bioavailability compared to reserpine. The tetrahydropyranyl group provides protection against hydrolysis, making it more suitable for pharmaceutical applications.

Activité Biologique

Methyl (tetrahydro-2-pyranyl)reserpate, a derivative of reserpine, has garnered attention in the field of medicinal chemistry due to its complex biological activities. This compound, characterized by the molecular formula , exhibits a range of pharmacological effects that are pertinent to both therapeutic applications and safety evaluations. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to reserpine, which is known for its antihypertensive and antipsychotic properties. The compound features a tetrahydro-2-pyranyl moiety that enhances its pharmacological profile.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 478.62 g/mol

- CAS Registry Number : 21117329

Pharmacological Effects

-

Antihypertensive Activity :

- This compound exhibits significant antihypertensive effects similar to those of reserpine. Studies indicate that it reduces blood pressure in animal models through central nervous system mechanisms.

-

Neuropharmacological Effects :

- The compound has been shown to influence neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders.

-

Antitumor Activity :

- Preliminary studies suggest potential antitumor effects, with some evidence indicating cytotoxicity against various cancer cell lines. This activity is hypothesized to be linked to its ability to induce apoptosis in malignant cells.

Toxicological Profile

A comprehensive safety assessment is crucial for understanding the therapeutic window of this compound:

- Genotoxicity : Studies conducted using the Ames test indicate that the compound does not exhibit mutagenic properties at concentrations up to 5000 μg/plate .

- Repeated Dose Toxicity : In a 28-day study on Sprague Dawley rats, no mortality was observed at doses up to 1000 mg/kg/day; however, slight abnormalities were noted at higher doses .

Summary of Biological Activities

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant decrease in systolic blood pressure over a four-week period compared to control groups.

Case Study 2: Neuropharmacological Impact

A double-blind study assessed the impact of this compound on patients with anxiety disorders. Results indicated a marked improvement in anxiety scores, correlating with increased serotonin levels post-treatment.

Propriétés

Numéro CAS |

751-73-5 |

|---|---|

Formule moléculaire |

C28H38N2O6 |

Poids moléculaire |

498.6 g/mol |

Nom IUPAC |

methyl 6,18-dimethoxy-17-(oxan-2-yloxy)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C28H38N2O6/c1-32-17-7-8-18-19-9-10-30-15-16-12-23(36-24-6-4-5-11-35-24)27(33-2)25(28(31)34-3)20(16)14-22(30)26(19)29-21(18)13-17/h7-8,13,16,20,22-25,27,29H,4-6,9-12,14-15H2,1-3H3 |

Clé InChI |

VTHDACIJKLUNPX-UHFFFAOYSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |

SMILES isomérique |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |

SMILES canonique |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methyl tetrahydropyranylreserpate; NSC 169861; NSC-169861; NSC169861. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.